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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

Cat. No.: B8822905

An In-depth Technical Guide to the Stability and Reactivity of Cyclopropyl p-Nitrophenyl Ketone

Introduction

Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a unique combination of a
strained cyclopropyl ring and an electron-withdrawing p-nitrophenyl group attached to a
carbonyl moiety. This structure imparts a fascinating and complex reactivity profile, making it a
valuable intermediate in organic synthesis and a subject of interest for researchers in medicinal
chemistry. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving
force for ring-opening reactions, while the strongly deactivating nitro group significantly
influences the electronic properties of the aromatic ring and the adjacent carbonyl group.

This guide provides a comprehensive overview of the stability and reactivity of cyclopropy! p-
nitrophenyl ketone, with a focus on its synthetic applications, reaction mechanisms, and
relevance to drug development. The content is intended for researchers, scientists, and
professionals in the field of drug development who are interested in leveraging the unique
chemical properties of this molecule.

Physicochemical Properties

The fundamental properties of cyclopropyl p-nitrophenyl ketone are summarized below. The
presence of the polar nitro group and the carbonyl group, combined with the nonpolar
cyclopropyl and phenyl groups, results in moderate solubility in common organic solvents.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b8822905?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

CAS Number 93639-12-4 [1]

Molecular Formula C10HoNOs3 [1]

Molecular Weight 191.18 g/mol [1]
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Stability Profile

The stability of cyclopropyl p-nitrophenyl ketone is a balance between the inherent strain of the
three-membered ring and the electronic effects of the substituents. The cyclopropyl ring
possesses significant ring strain, which makes it susceptible to cleavage under various
conditions, including acid catalysis, transition metal catalysis, and photochemical activation.[2]

However, the molecule is stable enough to undergo selective transformations at other
functional groups. For instance, the nitro group can be reduced to an amine via catalytic
hydrogenation without concomitant opening of the cyclopropane ring.[1] This selective reactivity
is crucial for its utility as a synthetic intermediate. The electron-withdrawing p-nitrophenyl group
enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of
ring-opening reactions.

Reactivity and Synthetic Transformations

The reactivity of cyclopropy! p-nitrophenyl ketone is dominated by three main centers: the
cyclopropyl ring, the nitro group, and the carbonyl group.

Reactions Involving the Cyclopropyl Ring
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The strained C-C bonds of the cyclopropyl ring are prone to cleavage, enabling a variety of
synthetically useful transformations.

» Ring-Opening Hydroarylation: In the presence of a Brgnsted acid like trifluoroacetic acid,
cyclopropyl ketones can undergo ring-opening hydroarylation reactions with arenes to
produce arylated products.[1] The reaction mechanism typically involves the activation of the
protonated cyclopropyl ketone, facilitating nucleophilic attack by the arene.[1]

o [3+2] Cycloadditions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition
reactions with olefins to form highly substituted cyclopentane rings.[3] This transformation
can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone
generates a ketyl radical anion.[3][4] This radical intermediate undergoes ring-opening to
form a distonic radical anion, which then adds to the alkene partner.[4]

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into other functionalities.

o Selective Reduction: The para-nitro group can be selectively reduced to the corresponding
amine (cyclopropyl-p-aminophenyl ketone) through catalytic hydrogenation, typically using a
palladium on carbon (Pd/C) catalyst and hydrogen gas.[1] This reaction demonstrates that
the cyclopropyl ring is stable under these specific reductive conditions.[1]

Reactions of the Carbonyl Group

While specific examples for the p-nitro derivative are not detailed in the provided literature, the
ketone moiety is expected to undergo standard carbonyl chemistry, such as reduction to an
alcohol or reactions with nucleophiles. The reactivity of the carbonyl is significantly influenced
by the attached electron-withdrawing p-nitrophenyl group, which increases its electrophilicity.

Key Reaction Mechanisms and Pathways

The unique reactivity of cyclopropyl p-nitrophenyl ketone stems from several key mechanistic
pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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